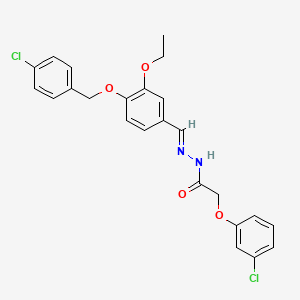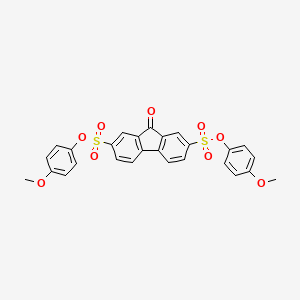
bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate is a complex organic compound with the molecular formula C27H20O9S2. This compound is known for its unique structural properties, which include a fluorene core substituted with methoxyphenyl and sulfonate groups. It is used in various scientific research applications due to its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate typically involves the condensation of 9-fluorenone with 4-methoxyphenol in the presence of a sulfonating agent. The reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups, which facilitate nearly 100% conversion of 9-fluorenone with high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structural properties make it useful in studying biological interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The methoxyphenyl groups contribute to its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-methylphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate
- Bis(4-methoxyphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate
Uniqueness
Bis(4-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its analogs .
Propriétés
Formule moléculaire |
C27H20O9S2 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl) 9-oxofluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H20O9S2/c1-33-17-3-7-19(8-4-17)35-37(29,30)21-11-13-23-24-14-12-22(16-26(24)27(28)25(23)15-21)38(31,32)36-20-9-5-18(34-2)6-10-20/h3-16H,1-2H3 |
Clé InChI |
ZCEQFFQEDXWEQJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081594.png)
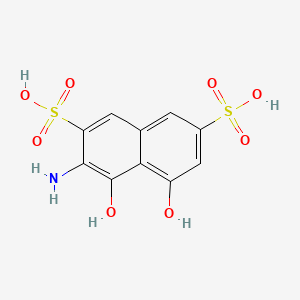
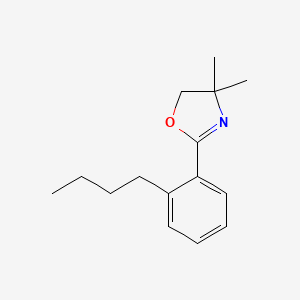
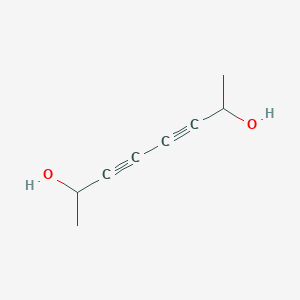
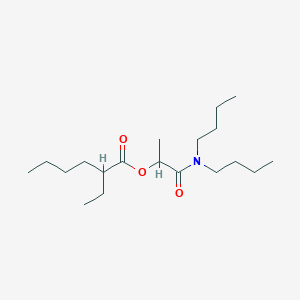

![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081640.png)
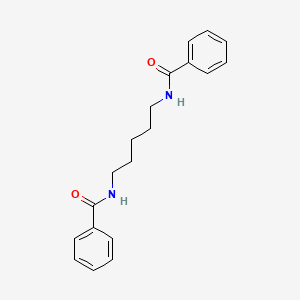
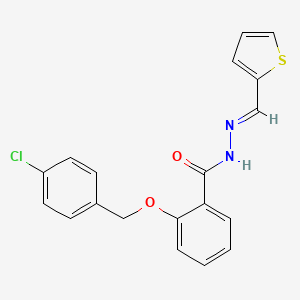
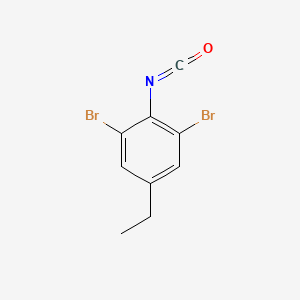
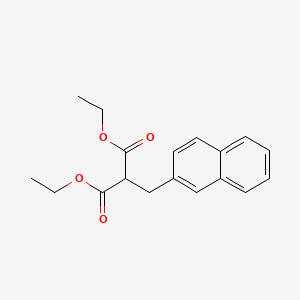
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
